molecular formula C14H19ClN2O B8289392 N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide

N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide

Cat. No. B8289392
M. Wt: 266.76 g/mol
InChI Key: SUPRFVRSVLNMQB-UHFFFAOYSA-N
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Patent
US07799805B2

Procedure details

A mixture of N-[2-(4-chloro-3-formyl-phenyl)-ethyl]-acetamide (50.1 mg, 0.222 mmol), Et3N (0.046 mL, 0.332 mmol) and cyclopropylamine (0.023 mL, 0.332 mmol) in MeOH (0.50 mL) was heated to reflux for 4 h. The mixture was allowed to cool to rt, and NaBH4 (21.0 mg, 0.554 mmol) was added in portions. The mixture was stirred for 1 h, and aq. sat. NaHCO3 was added. The mixture was extracted with EtOAc several times, and the combined org. extracts were washed with brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (CH2Cl2/MeOH 95:5) yielded the title compound (35 mg, 59%). LC-MS: tR=0.59 min; ES+: 267.17.
Quantity
50.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.023 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][C:11](=[O:13])[CH3:12])=[CH:4][C:3]=1[CH:14]=O.CCN(CC)CC.[CH:23]1([NH2:26])[CH2:25][CH2:24]1.[BH4-].[Na+].C([O-])(O)=O.[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][C:11](=[O:13])[CH3:12])=[CH:4][C:3]=1[CH2:14][NH:26][CH:23]1[CH2:25][CH2:24]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
50.1 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CCNC(C)=O)C=O
Name
Quantity
0.046 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.023 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc several times
WASH
Type
WASH
Details
extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (CH2Cl2/MeOH 95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCNC(C)=O)CNC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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